molecular formula C18H18N2O2 B5614323 4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide

4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide

Cat. No. B5614323
M. Wt: 294.3 g/mol
InChI Key: JMYLVYNFPLBPOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to "4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide", involves complex organic synthesis techniques. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized in high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing the diversity of synthetic routes for such compounds (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their chemical properties and biological activities. Studies on the crystal structure of related compounds reveal how the arrangement of atoms and functional groups impacts their chemical reactivity and interaction with biological targets. For example, structural studies on bio-active compounds provide insights into the arrangement of molecules and the significance of specific bonds within these structures (Chopra & Schwalbe, 1991).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their wide range of applications in medicinal chemistry. The synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a potent δ opioid receptor agonist, showcases the complexity and the potential therapeutic applications of these compounds (Gawell, 2003).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in drug formulation. The crystalline structure of these compounds, for example, can influence their stability, solubility, and bioavailability. Studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide valuable information on their physical properties (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological molecules, are critical for their medicinal applications. The synthesis and molecular docking study of new benzamide derivatives as possible therapeutic agents for Alzheimer’s disease highlight the importance of understanding these compounds' chemical properties (Hussain et al., 2016).

properties

IUPAC Name

4-methyl-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-8-14(9-7-13)17(21)19-10-11-20-12-15-4-2-3-5-16(15)18(20)22/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYLVYNFPLBPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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